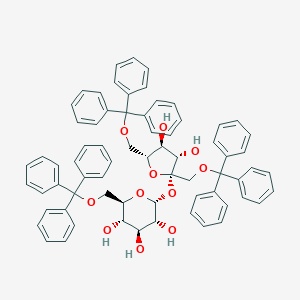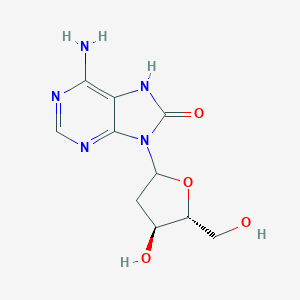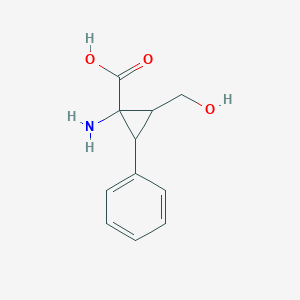
1-Amino-2-(hydroxymethyl)-3-phenylcyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-2-(hydroxymethyl)-3-phenylcyclopropane-1-carboxylic acid (ACPC) is a cyclic amino acid with a cyclopropane ring structure. It is a non-proteinogenic amino acid that has been used in scientific research for its unique properties. ACPC has been found to have potential therapeutic applications in the treatment of various neurological disorders.
Mechanism Of Action
The exact mechanism of action of 1-Amino-2-(hydroxymethyl)-3-phenylcyclopropane-1-carboxylic acid is not fully understood. However, it has been found to modulate the activity of the neurotransmitter glutamate. 1-Amino-2-(hydroxymethyl)-3-phenylcyclopropane-1-carboxylic acid has been found to act as a partial agonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes.
Biochemical And Physiological Effects
1-Amino-2-(hydroxymethyl)-3-phenylcyclopropane-1-carboxylic acid has been found to have a number of biochemical and physiological effects. It has been found to increase the release of acetylcholine, a neurotransmitter involved in learning and memory processes. 1-Amino-2-(hydroxymethyl)-3-phenylcyclopropane-1-carboxylic acid has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Advantages And Limitations For Lab Experiments
1-Amino-2-(hydroxymethyl)-3-phenylcyclopropane-1-carboxylic acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized. It has also been found to have low toxicity, making it a safe compound to work with. However, 1-Amino-2-(hydroxymethyl)-3-phenylcyclopropane-1-carboxylic acid has some limitations as well. It has poor water solubility, which can make it difficult to work with in aqueous solutions. Additionally, 1-Amino-2-(hydroxymethyl)-3-phenylcyclopropane-1-carboxylic acid has a short half-life, which can limit its effectiveness in some experiments.
Future Directions
There are several future directions for research on 1-Amino-2-(hydroxymethyl)-3-phenylcyclopropane-1-carboxylic acid. One area of research is the development of new synthesis methods to improve the yield and purity of 1-Amino-2-(hydroxymethyl)-3-phenylcyclopropane-1-carboxylic acid. Another area of research is the development of new therapeutic applications for 1-Amino-2-(hydroxymethyl)-3-phenylcyclopropane-1-carboxylic acid, particularly in the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 1-Amino-2-(hydroxymethyl)-3-phenylcyclopropane-1-carboxylic acid and its effects on the brain and nervous system.
Synthesis Methods
1-Amino-2-(hydroxymethyl)-3-phenylcyclopropane-1-carboxylic acid can be synthesized through a variety of methods. One common method involves the reaction of cyclopropane carboxylic acid with formaldehyde and ammonia. Another method involves the reaction of phenylcyclopropane with formaldehyde and ammonia. Both methods result in the formation of 1-Amino-2-(hydroxymethyl)-3-phenylcyclopropane-1-carboxylic acid.
Scientific Research Applications
1-Amino-2-(hydroxymethyl)-3-phenylcyclopropane-1-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been found to have neuroprotective properties and has been studied for its ability to treat various neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. 1-Amino-2-(hydroxymethyl)-3-phenylcyclopropane-1-carboxylic acid has also been studied for its potential use in the treatment of addiction and depression.
properties
CAS RN |
146400-26-2 |
|---|---|
Product Name |
1-Amino-2-(hydroxymethyl)-3-phenylcyclopropane-1-carboxylic acid |
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
1-amino-2-(hydroxymethyl)-3-phenylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H13NO3/c12-11(10(14)15)8(6-13)9(11)7-4-2-1-3-5-7/h1-5,8-9,13H,6,12H2,(H,14,15) |
InChI Key |
VWAVIJVMDVMTKV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C(C2(C(=O)O)N)CO |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C2(C(=O)O)N)CO |
synonyms |
Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-3-phenyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B120447.png)
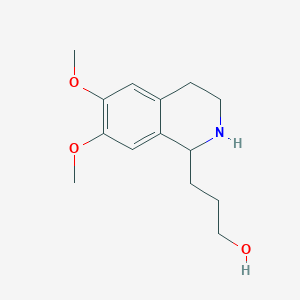
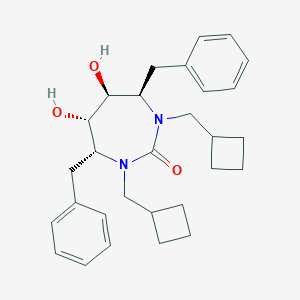

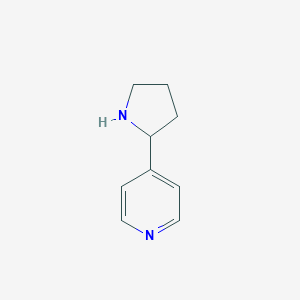
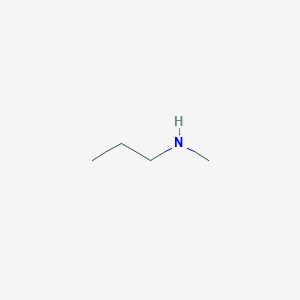
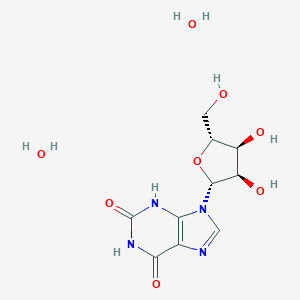
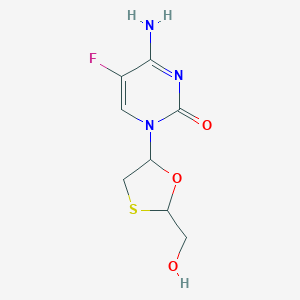
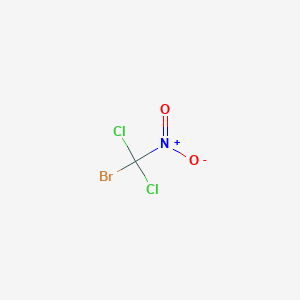
![4-[(Z)-1,2-diphenylbut-1-enyl]phenol](/img/structure/B120472.png)
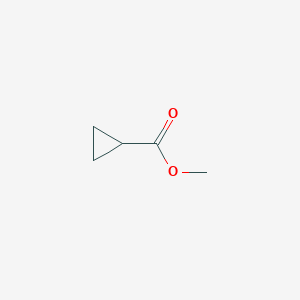
![1-(3-Bromopropyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B120484.png)
